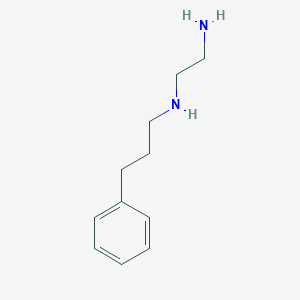
3-Phenylpropylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropylethylenediamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylpropyl group attached to an ethanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropylethylenediamine typically involves the reaction of 3-phenylpropylamine with ethylene diamine. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction mixture is often cooled in an ice-water bath to control the temperature and ensure the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpropylethylenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
3-Phenylpropylethylenediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism by which 3-Phenylpropylethylenediamine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxybenzyl)-3-phenylpropylamine
- N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide
- N-(3-Phenylpropyl)acetamide
Uniqueness
3-Phenylpropylethylenediamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
Eigenschaften
CAS-Nummer |
67884-85-9 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
N'-(3-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10,12H2 |
InChI-Schlüssel |
UWQIWQFJCFEWND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


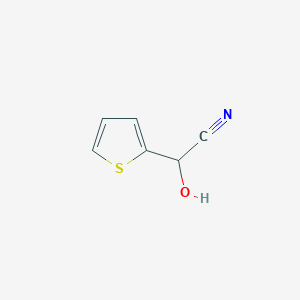
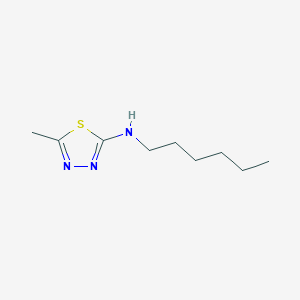
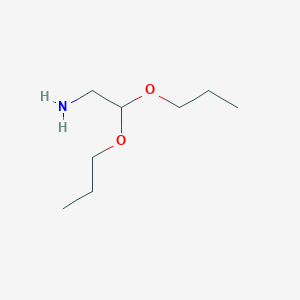
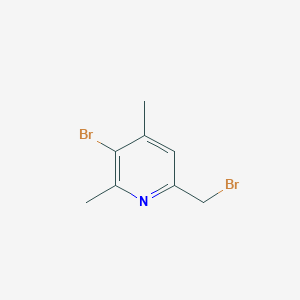
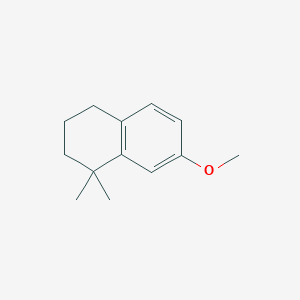
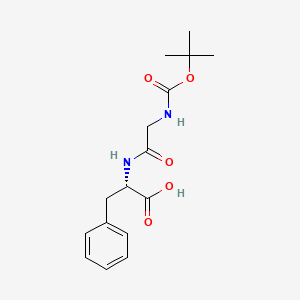
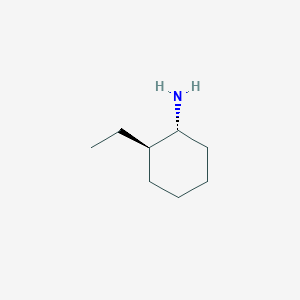
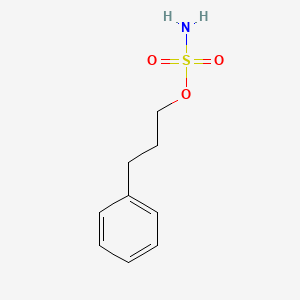

![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)
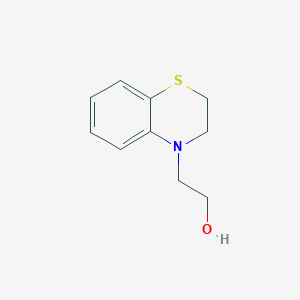
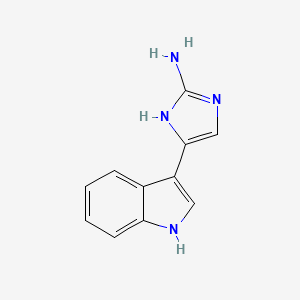
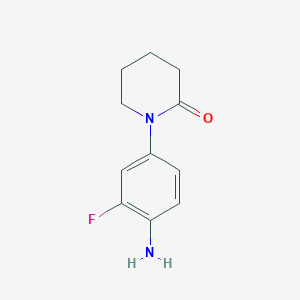
![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)
